6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
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Overview
Description
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound is known for its unique structure, which combines a quinoline core with a furan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid typically involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Other methods include using nano ZnO as a catalyst under solvent-free conditions or employing ionic liquids under ultrasound at room temperature .
Industrial Production Methods: the use of environmentally benign catalysts and solvent-free conditions suggests a focus on sustainable and efficient production techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline ring or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, nano ZnO, and ionic liquids . Reaction conditions often involve mild temperatures and solvent-free environments to promote efficiency and sustainability .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated or alkylated quinoline derivatives .
Scientific Research Applications
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, potentially modulating their activity. The furan ring may also contribute to its biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
- 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
- 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
- 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile)
Uniqueness: 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is unique due to its specific combination of an ethyl group and a furan ring attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-ethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-3-11-5-6-14-12(8-11)13(17(19)20)9-15(18-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITKINSZYZOHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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